Methyl4-[amino(phenyl)methyl]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[amino(phenyl)methyl]benzoate can be synthesized through the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of methyl 4-[amino(phenyl)methyl]benzoate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[amino(phenyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide to form corresponding oxidation products.
Substitution: The amino group in the compound can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Scientific Research Applications
Methyl 4-[amino(phenyl)methyl]benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of guanidine alkaloids and other complex organic molecules.
Biology: The compound is utilized in the preparation of novel hepatitis C virus (HCV) helicase inhibitors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and dye intermediates.
Industry: Methyl 4-[amino(phenyl)methyl]benzoate is employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-[amino(phenyl)methyl]benzoate involves its interaction with molecular targets and pathways. For instance, in the context of HCV helicase inhibitors, the compound interferes with the helicase enzyme, inhibiting its activity and thereby preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A closely related compound with similar chemical properties and applications.
Ethyl 4-aminobenzoate: Another ester derivative of 4-aminobenzoic acid, used in similar applications.
Uniqueness
Methyl 4-[amino(phenyl)methyl]benzoate is unique due to its specific ester structure, which imparts distinct reactivity and applications in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 4-[amino(phenyl)methyl]benzoate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14H,16H2,1H3 |
InChI Key |
GAUHAXSMSMDQPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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